Bay-41-8543

概要

説明

BAY 41-8543は、可溶性グアニリルシクラーゼの nitric oxide 非依存性刺激剤として知られる化学化合物です。この化合物は、血管拡張作用と抗血小板作用により、心臓血管研究において大きな可能性を示しています。 特に、可溶性グアニリルシクラーゼを刺激し、環状グアノシン一リン酸の産生増加をもたらすことで知られており、これは様々な生理学的プロセスにおいて重要な役割を果たしています .

2. 製法

合成経路と反応条件: BAY 41-8543の合成は、中間体の調製から始まる複数段階を伴います反応条件は通常、ジメチルホルムアミドなどの有機溶媒と触媒の使用が含まれ、反応を促進します .

工業生産方法: BAY 41-8543の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するための反応条件の最適化が含まれます。 自動反応器と連続フローシステムの使用は、生産プロセスの効率を向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of BAY 41-8543 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of BAY 41-8543 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反応の分析

Key Reaction Conditions and Reagents

The table below summarizes critical reaction parameters and reagents used in BAY 41-8543 synthesis:

Oxidation and Reduction Pathways

While primary synthetic routes focus on functionalization, BAY 41-8543 undergoes redox reactions under specific conditions:

-

Oxidation : Exposure to hydrogen peroxide or KMnO₄ oxidizes amine groups, forming nitro derivatives .

-

Reduction : Sodium borohydride reduces carbonyl groups in intermediates (e.g., ester-to-alcohol conversion) .

Stability and Degradation

-

Photodegradation : Susceptible to UV light, leading to cleavage of the pyrimidinediamine moiety .

-

pH Sensitivity : Stable in neutral buffers but degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions .

Comparative Analysis of Synthetic Routes

The table below contrasts methods for synthesizing BAY 41-8543 and analogues:

Synergistic Reactions with Nitric Oxide (NO)

BAY 41-8543 exhibits NO-independent sGC stimulation but synergizes with NO donors like sodium nitroprusside (SNP):

-

Mechanism : Co-administration with SNP amplifies cGMP production by 3.5-fold compared to either agent alone .

-

Applications : Enhances vasodilation in pulmonary hypertension models .

Industrial-Scale Optimization

科学的研究の応用

Pharmacological Mechanism

BAY 41-8543 acts by directly stimulating sGC, leading to increased cGMP production. This mechanism results in vasodilation and has implications for treating various cardiovascular conditions such as pulmonary hypertension and heart failure. The compound exhibits a high degree of potency, with effective concentrations often in the nanomolar range .

Key Mechanisms:

- Direct sGC Stimulation : Enhances sensitivity to endogenous nitric oxide.

- Vasodilation : Reduces systemic and pulmonary arterial pressure.

- Antiplatelet Effects : Inhibits collagen-mediated platelet aggregation, providing potential benefits in thrombotic conditions .

Pulmonary Hypertension

BAY 41-8543 has been extensively studied for its effects on pulmonary hypertension. In animal models, it demonstrated significant reductions in right ventricular systolic pressure and pulmonary vascular remodeling. For instance, chronic administration of BAY 41-8543 resulted in decreased muscularization of pulmonary arteries and improved right ventricular function .

Case Study: Sheep Model

In a sheep model of pulmonary hypertension, BAY 41-8543 induced pulmonary vasodilation and improved systemic arterial oxygenation, showcasing its potential as a therapeutic agent for managing elevated pulmonary pressures .

Cardiovascular Diseases

The compound has shown promise in treating various cardiovascular conditions by lowering blood pressure and enhancing coronary blood flow. In studies involving normotensive rats and dogs, intravenous administration resulted in dose-dependent decreases in blood pressure and increases in coronary blood flow .

Case Study: Hemodynamic Studies

In anesthetized normotensive rats, BAY 41-8543 was administered intravenously at doses ranging from 3 to 300 µg/kg, leading to significant reductions in blood pressure and cardiac oxygen consumption while enhancing coronary perfusion .

Renal Diseases

Research indicates that BAY 41-8543 may improve renal function by reducing renal fibrosis and proteinuria through increased cGMP levels. This application is particularly relevant for conditions such as diabetic nephropathy where renal vascular function is compromised .

Comparative Efficacy

The following table summarizes the comparative efficacy of BAY 41-8543 against other sGC stimulators based on various studies:

| Compound | Potency (IC50) | Primary Application | Notes |

|---|---|---|---|

| BAY 41-8543 | ~0.1 µM | Pulmonary hypertension | Strong vasodilatory effects |

| BAY 41-2272 | ~0.03 µM | Cardiovascular diseases | Higher potency but low metabolic stability |

| Riociguat | ~0.1 µM | Chronic thromboembolic pulmonary hypertension | Improved pharmacokinetic profile |

作用機序

BAY 41-8543は、可溶性グアニリルシクラーゼを刺激することで作用し、環状グアノシン一リン酸の産生増加をもたらします。この分子はセカンドメッセンジャーとして機能し、血管拡張を促進し、平滑筋の増殖を阻害し、血小板凝集を減少させます。 この化合物の作用機序には、可溶性グアニリルシクラーゼの直接活性化と、一酸化窒素に対する感度を高めることが含まれます .

類似化合物:

BAY 41-2272: 同様の特性を持つ別の可溶性グアニリルシクラーゼ刺激剤ですが、効力と特異性は異なります。

リオシグアト: 肺高血圧症の治療に使用される、臨床的に承認された可溶性グアニリルシクラーゼ刺激剤。

独自性: BAY 41-8543は、 nitric oxide 非依存性可溶性グアニリルシクラーゼ刺激剤として、その高い効力と特異性により、ユニークです。 前臨床試験で、血管拡張作用と抗血小板作用による大きな可能性を示しており、心臓血管研究の貴重なツールとなっています .

類似化合物との比較

BAY 41-2272: Another soluble guanylyl cyclase stimulator with similar properties but different potency and specificity.

Riociguat: A clinically approved soluble guanylyl cyclase stimulator used to treat pulmonary hypertension.

YC-1: An earlier soluble guanylyl cyclase stimulator with less specificity compared to BAY 41-8543

Uniqueness: BAY 41-8543 is unique due to its high potency and specificity as a nitric oxide-independent stimulator of soluble guanylyl cyclase. It has shown significant potential in preclinical studies for its vasodilatory and antiplatelet effects, making it a valuable tool for cardiovascular research .

生物活性

Bay-41-8543 (BAY) is a potent stimulator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway. This compound has garnered attention due to its diverse biological activities, particularly in metabolic regulation, adipocyte function, and potential therapeutic applications in obesity and related metabolic disorders.

This compound acts as a heme-dependent stimulator of sGC, enhancing its activity in a dose-dependent manner. Research indicates that BAY can increase sGC activity up to 92-fold, with effective concentrations ranging from 0.1 nM to 100 μM . This stimulation leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a critical role in various physiological processes.

Effects on Metabolism and Adipose Tissue

Case Study: Obesity and Energy Expenditure

A pivotal study demonstrated that BAY treatment significantly influences whole-body metabolism and adipose tissue dynamics. In mice subjected to a high-fat diet (HFD), BAY administration resulted in:

- Body Mass Reduction : A 37% decrease in body mass compared to control groups not receiving BAY.

- Fat Mass Decrease : A 15% reduction in relative fat mass.

- Adipocyte Size : Significant reductions in the size of adipocytes were observed, alongside decreased hepatic lipid content .

These findings suggest that BAY enhances energy expenditure (EE) and promotes lipid clearance from circulation, thereby mitigating obesity-related complications.

Stimulation of Brown Adipose Tissue (BAT)

This compound has been shown to activate BAT, which is crucial for thermogenesis and energy expenditure. Key observations include:

- Increased Lipolysis : BAY-treated cells exhibited enhanced basal lipolysis and a 1.8-fold increase in norepinephrine-stimulated lipolysis.

- Thermogenic Markers : Expression levels of thermogenic genes such as UCP1, PGC1α, and PPARγ were significantly elevated in BAT following BAY treatment .

The compound's ability to induce "browning" of white adipose tissue (WAT) was also noted, with the appearance of multilocular cells expressing UCP1, indicative of enhanced thermogenic capacity.

Summary of Biological Activities

特性

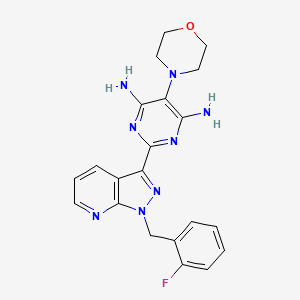

IUPAC Name |

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYFUZRYBJBAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180342 | |

| Record name | BAY-41-8543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256498-66-5 | |

| Record name | BAY-41-8543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-41-8543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-41-8543 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is BAY 41-8543 and what is its mechanism of action?

A1: BAY 41-8543 is a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). [, , , ] Unlike NO, which activates sGC by binding to its reduced heme moiety, BAY 41-8543 directly stimulates the enzyme, even in the presence of oxidative stress that can impair NO signaling. [, ] This stimulation leads to increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). [] Elevated cGMP levels then activate downstream effectors like protein kinases, ultimately leading to vasodilation. [, , , , , , , , , , ]

Q2: How does BAY 41-8543 compare to NO donors in terms of efficacy and limitations?

A2: While both BAY 41-8543 and NO donors increase cGMP levels, their mechanisms differ. BAY 41-8543 directly stimulates sGC, whereas NO donors rely on NO bioavailability. [, , , ] In conditions like diabetes, aging, and hypertension where NO production is compromised, BAY 41-8543 may offer superior efficacy over NO donors. [] Furthermore, BAY 41-8543 can synergize with both exogenous and endogenous NO, enhancing vasodilatory responses. [, ]

Q3: Can BAY 41-8543 restore erectile function in animal models of erectile dysfunction?

A3: Yes, research shows that BAY 41-8543 induces significant erectile responses in rats, even in the presence of conditions that inhibit NO formation or damage the cavernosal nerves. [] This suggests its potential for treating erectile dysfunction (ED), especially in cases where traditional PDE5 inhibitors are ineffective due to impaired NO signaling. [, ]

Q4: What is the role of BAY 41-8543 in treating pulmonary hypertension?

A4: BAY 41-8543 demonstrates promising results in pre-clinical models of pulmonary hypertension (PH). Studies highlight its ability to reduce pulmonary vascular resistance, improve right ventricular function, and protect pulmonary artery endothelial function. [, , , , , , , , ] These findings suggest its potential as a novel therapeutic strategy for PH, particularly in cases with impaired NO responsiveness. []

Q5: How does BAY 41-8543 affect cardiac remodeling in models of heart failure?

A6: Studies show that BAY 41-8543 can attenuate cardiac hypertrophy, fibrosis, and diastolic dysfunction in animal models of heart failure. [, , , ] These beneficial effects are linked to its ability to improve NO/sGC/cGMP signaling, which plays a crucial role in regulating cardiac function and remodeling. []

Q6: Can BAY 41-8543 be administered through inhalation, and what are the advantages?

A8: Yes, BAY 41-8543 can be delivered through inhalation, offering targeted delivery to the lungs. [, , , ] This administration route minimizes systemic exposure and reduces the risk of systemic side effects, such as hypotension, compared to intravenous or oral administration. [, ]

Q7: Are there any limitations to using BAY 41-8543 as a therapeutic agent?

A9: While pre-clinical studies show promise for BAY 41-8543, further research is needed to confirm its efficacy and safety in humans. Potential long-term effects, optimal dosage regimens, and possible drug interactions require further investigation. [] Additionally, the development of sGC stimulators like BAY 41-8543 is challenged by the complexity of synthesizing these compounds and the need for robust analytical methods for their characterization and quantification. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。